Product packaging for (2-Phenoxy-phenyl)-hydrazine hydrochloride(Cat. No.:CAS No. 109221-96-7)

(2-Phenoxy-phenyl)-hydrazine hydrochloride

Cat. No.: B021116
CAS No.: 109221-96-7
M. Wt: 236.7 g/mol
InChI Key: DJVCMGYLUIMOTN-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Hydrazine (B178648) Derivatives

The journey of hydrazine chemistry began in the late 19th century. In 1875, the eminent German chemist Emil Fischer was the first to synthesize phenylhydrazine (B124118), a foundational aryl hydrazine derivative. This discovery was a landmark, as it introduced a new class of organic compounds with distinct properties and reactivity compared to other nitrogen-containing molecules. Fischer's work laid the groundwork for further exploration into the synthesis and behavior of these compounds. Shortly after, in 1887, Theodor Curtius successfully synthesized hydrazine itself, initially in the form of its sulfate (B86663) salt. However, it was Fischer's earlier work on the organic derivatives that truly opened the door to their widespread use in synthesis and analysis.

Significance of Hydrazine Moiety in Medicinal Chemistry and Organic Synthesis

The hydrazine moiety (-NH-NH-) is a critical functional group in both medicinal chemistry and organic synthesis due to its inherent reactivity and ability to participate in a wide range of chemical transformations. In medicinal chemistry, the hydrazide-hydrazone scaffold (-CO-NH-N=C) is a key feature in numerous compounds exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govresearchgate.net The ability of the -NH- and C=O groups to bind with biomolecules makes them valuable pharmacophores. nih.gov

In organic synthesis, hydrazine and its derivatives are indispensable reagents. They are famously used in the Wolff-Kishner reduction to convert carbonyl groups into methylene (B1212753) groups. nih.gov Furthermore, their nucleophilic nature makes them excellent partners in condensation reactions with aldehydes and ketones to form hydrazones, which are stable, crystalline compounds often used for the purification and characterization of carbonyl compounds. These hydrazones are also valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

Overview of Aryl Hydrazines in Chemical Research

Aryl hydrazines, compounds where a hydrazine group is attached to an aromatic ring, are particularly valuable in chemical research. They serve as key precursors in one of the most famous name reactions in organic chemistry: the Fischer indole (B1671886) synthesis, which is a primary method for constructing the indole ring system found in many natural products and pharmaceuticals.

Beyond indole synthesis, aryl hydrazines are versatile building blocks for a plethora of other heterocyclic compounds like pyrazoles, pyrazolones, and indazoles. researchgate.net Their utility also extends to cross-coupling reactions, where they can act as arylation agents. Modern research continues to explore new catalytic systems and reaction conditions to expand the synthetic utility of aryl hydrazines, for instance, in the generation of aryl radicals for C-C bond formation.

Specific Focus on (2-Phenoxy-phenyl)-hydrazine hydrochloride within this Class

This compound, with its distinct substitution pattern, is a member of the aryl hydrazine family. Its chemical properties are presented in the table below.

PropertyValue
CAS Number 109221-96-7
Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
Appearance Crystalline solid
Synonyms (2-Phenoxyphenyl)hydrazine (B2556395) hydrochloride, 1-(2-Phenoxyphenyl)hydrazine hydrochloride

The synthesis of aryl hydrazine hydrochlorides typically involves the diazotization of the corresponding aniline (B41778), followed by reduction. For this compound, the likely synthetic precursor would be 2-phenoxyaniline. This aniline derivative would be treated with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid to form a diazonium salt. This intermediate is then reduced, often using a reducing agent like tin(II) chloride, to yield the final hydrochloride salt of the hydrazine.

While specific research exclusively focused on this compound is not widely published, the structural motif of a "2-phenoxyphenyl" group is of interest in medicinal chemistry. Research on related hydrazide and hydrazine derivatives has shown that this scaffold can be a component of molecules with significant biological activity. For instance, studies on various hydrazone derivatives have been conducted to evaluate their potential as analgesic agents. In such studies, compounds incorporating the phenoxyphenyl ring system are synthesized and tested for their ability to reduce pain responses. nih.gov

The table below summarizes findings from research on related hydrazine derivatives, highlighting the types of compounds synthesized and their observed biological activities. This provides context for the potential research applications of this compound, likely as a precursor for similar biologically active molecules.

Compound TypeSynthetic PrecursorsBiological Activity Investigated
Arylidene hydrazidesSubstituted hydrazides and various aldehydesAnalgesic, Anti-inflammatory
Hydrazone derivativesHydrazines and corresponding aldehydesAnalgesic

The presence of the phenoxy group in this compound offers several possibilities for further chemical modification, making it a potentially valuable intermediate for creating a library of more complex molecules for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN2O B021116 (2-Phenoxy-phenyl)-hydrazine hydrochloride CAS No. 109221-96-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVCMGYLUIMOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109221-96-7
Record name Hydrazine, (2-phenoxyphenyl)-, hydrochloride (1:1)
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Record name (2-phenoxyphenyl)hydrazine hydrochloride
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Synthetic Methodologies for 2 Phenoxy Phenyl Hydrazine Hydrochloride

Established Synthetic Routes to (2-Phenoxy-phenyl)-hydrazine hydrochloride

Established methods for synthesizing this compound rely on well-documented, multi-step chemical transformations that have been foundational in the production of aromatic hydrazines for over a century.

Classical Approaches to Hydrazine (B178648) Synthesis

The history of hydrazine synthesis dates back to 1875, when Emil Fischer first synthesized phenylhydrazine (B124118) by the reduction of a diazonium salt. princeton.edu This discovery laid the groundwork for the primary method used to produce a wide array of substituted hydrazines. The fundamental principle involves creating a nitrogen-nitrogen single bond, which can be achieved through various pathways. wikipedia.org For the parent compound, hydrazine, industrial methods like the Peroxide process (also known as the ketazine process) involve the oxidation of ammonia (B1221849) with hydrogen peroxide. wikipedia.org However, for aromatic hydrazines, the diazotization-reduction sequence remains the most prevalent classical approach.

Specific Reaction Pathways for Substituted Phenyl Hydrazines

The most common pathway for synthesizing substituted phenyl hydrazines is a two-step process that starts with a corresponding substituted aniline (B41778). google.comnih.govguidechem.com

Diazotization: The primary aromatic amine (a substituted aniline) is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt. google.comguidechem.comchemicalbook.com Maintaining a low temperature is critical as diazonium salts are often unstable and can decompose or explode at higher temperatures. google.com

Finally, the resulting substituted phenylhydrazine free base is treated with hydrochloric acid to precipitate the more stable hydrochloride salt, which is often easier to handle and store. google.comorgsyn.org

StepReagentsTypical ConditionsPurpose
Diazotization Substituted Aniline, Sodium Nitrite, Hydrochloric Acid0–5 °CConversion of the amino group to a diazonium salt.
Reduction Diazonium Salt, Reducing Agent (e.g., SnCl₂, Na₂SO₃)Varies with agentReduction of the diazonium group to a hydrazine moiety.
Salt Formation Phenylhydrazine Base, Hydrochloric AcidCooled SolutionPrecipitation of the stable hydrochloride salt.

Synthesis of (2-Phenoxy-phenyl)-hydrazine as an Intermediate

The specific synthesis of this compound directly applies the general pathway described above, utilizing 2-phenoxyaniline as the starting material. This compound is a valuable intermediate in the synthesis of more complex molecules, such as carbazoles. rsc.org

The reaction proceeds as follows:

Diazotization of 2-phenoxyaniline: 2-phenoxyaniline is dissolved in hydrochloric acid and cooled to 0–5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the 2-phenoxybenzene diazonium chloride intermediate.

Reduction to (2-Phenoxy-phenyl)-hydrazine: The diazonium salt solution is then treated with a reducing agent. For example, adding it to a solution of stannous chloride in concentrated hydrochloric acid will reduce the diazonium group to the hydrazine.

Formation of the Hydrochloride Salt: Upon completion of the reduction, the this compound often precipitates from the acidic solution upon cooling. orgsyn.org It can then be isolated by filtration.

Reactant/ProductChemical FormulaRole in Synthesis
2-PhenoxyanilineC₁₂H₁₁NOStarting Material
Sodium NitriteNaNO₂Diazotizing Agent
Hydrochloric AcidHClAcidic Medium / Salt Formation
2-Phenoxybenzene diazonium chlorideC₁₂H₉ClN₂OIntermediate
Stannous Chloride (example)SnCl₂Reducing Agent
This compoundC₁₂H₁₃ClN₂OFinal Product

Advanced and Green Chemistry Synthetic Approaches

In response to the need for safer, more efficient, and environmentally friendly chemical processes, advanced synthetic methods have been developed for producing substituted hydrazines. These approaches aim to improve selectivity, reduce waste, and minimize the use of hazardous materials.

Catalytic Methods for Improved Efficiency and Selectivity

Modern synthetic chemistry has introduced several catalytic methods that offer alternatives to classical stoichiometric reductions.

Catalytic Hydrogenation: The reduction of the diazonium salt can be achieved using catalytic hydrogenation (H₂ gas with a metal catalyst like palladium or platinum). This method is considered a green alternative as it typically produces less inorganic waste compared to metal-based reducing agents like SnCl₂. google.com

Photochemical C-N Coupling: Research has shown that a Ni(II)-bipyridine complex can catalyze a photochemical C-N coupling reaction between (hetero)aryl chlorides and hydrazides. This provides a novel route to arylhydrazines with excellent functional group tolerance under mild conditions. organic-chemistry.org

Palladium-Catalyzed Allylic Substitution: Efficient palladium-catalyzed reactions have been developed for the synthesis of N,N-disubstituted hydrazines by coupling allyl acetates with arylhydrazines. organic-chemistry.org While this applies to further substitution, it showcases the power of catalysis in forming C-N bonds involving hydrazine moieties.

MethodCatalyst / SystemAdvantage
Catalytic Hydrogenation H₂ / Pd or PtReduced inorganic waste.
Photochemical C-N Coupling Ni(II)-bipyridine complex, lightHigh functional group tolerance, mild conditions.
Formic Acid Reduction Formic acid or formatesAvoids heavy metal waste. google.com

Solvent-Free and Reduced Waste Protocols

A significant advancement in chemical manufacturing is the move from traditional batch processing to continuous flow synthesis, which is particularly advantageous for reactions involving unstable intermediates like diazonium salts.

Continuous Flow Synthesis: In a continuous flow process, reagents are pumped through a network of tubes and mixed in a reactor where the reaction occurs. patsnap.com This method avoids the accumulation of large quantities of hazardous diazonium salts, greatly enhancing safety. google.com By integrating the diazotization, reduction, and acidolysis/salt formation steps into a single, continuous operation, the total reaction time can be reduced from several hours to under 20 minutes. google.compatsnap.com This approach also minimizes waste and improves energy efficiency.

Mechanochemistry: Mechanochemical methods, such as liquid-assisted grinding (LAG), offer a solvent-free or reduced-solvent approach to synthesis. rsc.org While primarily demonstrated for creating derivatives like hydrazones, the principle of using mechanical force to drive reactions represents a key green chemistry strategy that could be adapted for intermediate steps in hydrazine synthesis.

FeatureBatch ProcessingContinuous Flow Processing
Safety High risk due to accumulation of unstable diazonium salts. google.comSignificantly improved safety as only small quantities of intermediates exist at any time. google.com
Reaction Time Several hours. google.comTypically less than 20 minutes. patsnap.com
Efficiency Lower throughput, potential for side reactions over time.High throughput, better control over reaction parameters, higher purity.
Waste Can generate significant solvent and reagent waste.Reduced waste streams and improved energy efficiency.

Purification and Characterization Techniques in Synthesis

Following the synthesis, the crude this compound must be purified to remove impurities and unreacted starting materials. Subsequent characterization is essential to confirm the identity and purity of the final product.

Chromatographic Purification Methods

Chromatographic techniques are powerful tools for the purification of organic compounds. For substituted phenylhydrazines and their salts, both column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed.

Column Chromatography:

Column chromatography is a widely used method for the purification of small to medium-scale synthetic products. For compounds like this compound, a silica (B1680970) gel stationary phase is commonly used. The choice of eluent (mobile phase) is critical for achieving good separation. A typical mobile phase for similar compounds might consist of a mixture of a nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate rsc.org. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from impurities with different polarities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC):

HPLC offers higher resolution and faster separation times compared to traditional column chromatography, making it suitable for both analytical and preparative-scale purifications. Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification and analysis of polar organic compounds like hydrazine derivatives rasayanjournal.co.inrasayanjournal.co.in.

In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. For the analysis of substituted phenylhydrazines, the mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile rasayanjournal.co.inrasayanjournal.co.in. The pH of the mobile phase can be adjusted to optimize the separation. Detection is typically achieved using a UV detector, as aromatic hydrazines exhibit strong UV absorbance rasayanjournal.co.in. For preparative HPLC, the conditions developed at the analytical scale can be scaled up to isolate larger quantities of the purified compound.

A study on the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC utilized a Waters X-Bridge C18 column with a gradient elution system rasayanjournal.co.in. Another method for the analysis of hydrazine involved derivatization followed by RP-HPLC with a mobile phase of buffer and methanol rasayanjournal.co.in. These examples provide a basis for developing a suitable HPLC purification method for this compound.

Recrystallization:

Besides chromatographic methods, recrystallization is a fundamental and effective technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures mt.com. For phenylhydrazine hydrochloride and its analogs, water is often a suitable recrystallization solvent orgsyn.org. The crude product can be dissolved in hot water, optionally treated with activated charcoal to remove colored impurities, and then allowed to cool slowly to form crystals. The addition of concentrated hydrochloric acid to the aqueous solution can also promote the precipitation of the hydrochloride salt orgsyn.org.

Purification Technique Stationary Phase Typical Mobile Phase/Solvent Detection Method
Column Chromatography Silica GelHexane/Ethyl Acetate mixturesTLC with UV visualization
RP-HPLC C18-modified SilicaAcetonitrile/Water or Methanol/Water with bufferUV Detector
Recrystallization Not ApplicableWater, often with added HClVisual observation of crystal formation

Spectroscopic and Spectrometric Characterization of Synthetic Products

Once purified, the structure and identity of this compound are confirmed using various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the phenoxy and the phenylhydrazine rings. The chemical shifts and coupling patterns of these protons would confirm their relative positions. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals, and their chemical shift could be concentration and solvent-dependent. For comparison, the ¹H NMR spectrum of the closely related phenylhydrazine shows aromatic protons in the range of δ 6.7-7.3 ppm chemicalbook.com.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected absorptions include:

N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazine group.

Aromatic C-H stretching: Bands typically above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.

C-O stretching: A strong absorption band for the ether linkage (Ar-O-Ar) is expected in the region of 1200-1250 cm⁻¹.

N-H bending: Bands in the region of 1590-1650 cm⁻¹.

The IR spectrum of phenylhydrazine hydrochloride shows characteristic peaks that can be used as a reference nist.gov.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak (M⁺) corresponding to the free base, (2-Phenoxy-phenyl)-hydrazine. The high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can also provide structural information by showing the loss of specific fragments from the parent molecule.

Technique Expected Observations for this compound
¹H NMR Signals for aromatic protons on both phenyl rings, broad signals for NH protons.
¹³C NMR Signals for all non-equivalent aromatic and aliphatic carbons.
IR Spectroscopy Characteristic bands for N-H, aromatic C-H, C=C, and C-O functional groups.
Mass Spectrometry Molecular ion peak corresponding to the free base and characteristic fragmentation pattern.

Reactivity and Chemical Transformations of 2 Phenoxy Phenyl Hydrazine Hydrochloride

Reaction Mechanisms Involving the Hydrazine (B178648) Functional Group

The reactivity of the hydrazine moiety (-NH-NH2) is central to the chemical profile of (2-Phenoxy-phenyl)-hydrazine hydrochloride. This group's two nitrogen atoms, with their lone pairs of electrons, are the primary sites for chemical reactions.

Nucleophilic Properties of the Hydrazine Nitrogen Atoms

The hydrazine group contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. nih.gov However, their nucleophilicity is not identical. The terminal nitrogen atom (the -NH2 group) is generally considered more reactive and a stronger nucleophile than the nitrogen atom attached to the phenyl ring. nih.govresearchgate.net This difference in reactivity is attributed to the electronic effect of the adjacent phenyl group, which delocalizes the lone pair of the attached nitrogen, thereby reducing its nucleophilic character.

Studies on the kinetics of reactions involving various hydrazines have shown that they are effective nucleophiles, reacting with electrophilic centers like benzhydrylium ions and quinone methides. researchgate.net The nucleophilicity of hydrazines allows them to participate in a wide array of substitution and addition reactions. For instance, in reactions with dicarbonates, the terminal amine of hydrazine reacts selectively, demonstrating its higher nucleophilicity. researchgate.net

Table 1: Nucleophilic Characteristics of Hydrazine Functional Group

Feature Description Relevant Findings
Nucleophilic Centers Two nitrogen atoms with lone electron pairs. Both nitrogen atoms of the hydrazone group have nucleophilic character. nih.gov
Reactivity Difference The terminal nitrogen (-NH2) is more nucleophilic than the internal nitrogen (-NH-Ar). The amino-type nitrogen is more reactive. nih.gov Selective reaction at the terminal amine is observed in certain reactions. researchgate.net

| Governing Factors | Electronic effects from the attached aromatic ring can decrease the nucleophilicity of the adjacent nitrogen. | Replacement of hydrogen in ammonia (B1221849) with an amino group shows specific reactivity patterns. researchgate.net |

Acid-Base Chemistry and Salt Formation (e.g., Hydrochloride)

As a derivative of hydrazine, a weak base, (2-Phenoxy-phenyl)-hydrazine readily reacts with acids to form salts. The hydrochloride salt, this compound, is formed by the reaction of the free base with hydrogen chloride. nih.govnih.gov In this reaction, one of the nitrogen atoms of the hydrazine group accepts a proton (H+) from hydrochloric acid. This protonation typically occurs at the more basic terminal nitrogen atom.

The formation of the hydrochloride salt significantly alters the compound's physical properties, most notably increasing its solubility in polar solvents like water and alcohols. cymitquimica.comwikipedia.org The salt can be easily converted back to the free hydrazine base by treatment with a stronger base, such as sodium hydroxide. google.com This acid-base chemistry is fundamental for its purification and use in various reaction conditions. For example, phenylhydrazine (B124118) can be precipitated from solution as its hydrochloride salt and then purified by recrystallization. orgsyn.org

Condensation Reactions with Carbonyl Compounds

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. wikipedia.org This reaction is a cornerstone of hydrazine chemistry and a key step in many synthetic pathways.

Formation of Hydrazones and Their Derivatives

This compound reacts with aldehydes and ketones to yield the corresponding (2-Phenoxy-phenyl)-hydrazones. wikipedia.org The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The free base form of the hydrazine is the active nucleophile in this reaction. Therefore, if starting with the hydrochloride salt, a base is often added, or the reaction is carried out under conditions that favor the formation of the free base.

This reaction is highly versatile, and a wide variety of aldehydes and ketones can be used, leading to a diverse range of hydrazone products. nih.govresearchgate.netorganic-chemistry.org For example, the reaction of phenylhydrazine with various aromatic aldehydes produces Schiff base derivatives. researchgate.net These hydrazones are often stable, crystalline compounds, and their formation can be used for the detection and characterization of carbonyl compounds. wikipedia.orgwikipedia.org

Table 2: Synthesis of Hydrazones from Phenylhydrazine Derivatives

Reactant 1 Reactant 2 Product Type Reaction Conditions
Phenylhydrazine Aldehyd/Ketone Phenylhydrazone Typically involves heating with a catalytic amount of acid or base. wikipedia.orglibretexts.org
Substituted Phenylhydrazine Aromatic Aldehyde Schiff Base Hydrazone Derivative Reaction in alcohol or other suitable solvents. nih.govresearchgate.net

Cyclization Reactions Leading to Heterocyclic Systems

The hydrazones formed from (2-Phenoxy-phenyl)-hydrazine are valuable intermediates for the synthesis of various heterocyclic compounds. The most notable example is the Fischer indole (B1671886) synthesis, where phenylhydrazones are treated with an acid catalyst (such as zinc chloride, polyphosphoric acid, or Brønsted acids) to produce indole derivatives. wikipedia.orgekb.eg In the case of (2-Phenoxy-phenyl)-hydrazones, this reaction would lead to the formation of phenoxy-substituted indoles.

The general mechanism of the Fischer indole synthesis involves a lab-chemicals.comlab-chemicals.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the loss of ammonia to form the aromatic indole ring.

Furthermore, (2-Phenoxy-phenyl)-hydrazine can be used to synthesize other heterocyclic systems. For instance, its reaction with β-dicarbonyl compounds or other appropriately functionalized substrates can lead to the formation of pyrazole (B372694) derivatives. wikipedia.orgekb.egnih.gov These cyclization reactions are powerful tools for constructing complex molecular architectures found in many biologically active compounds and materials.

Oxidation-Reduction Chemistry

The hydrazine functional group in this compound can undergo both oxidation and reduction reactions.

The oxidation of phenylhydrazine is a complex process that can be initiated by various oxidizing agents, including metal ions and lead tetra-acetate, or even by autoxidation upon exposure to air. nih.govrsc.orgwho.int The reaction can proceed through several reactive intermediates, including phenylhydrazyl radicals, phenyldiazene, and benzenediazonium (B1195382) ions, ultimately yielding products like benzene (B151609), azobenzene, and biphenyl. nih.govrsc.org The specific products formed depend heavily on the oxidant used and the reaction conditions. rsc.org

In the context of reduction, the hydrazones derived from (2-Phenoxy-phenyl)-hydrazine are key intermediates in the Wolff-Kishner reduction. libretexts.org This reaction converts the hydrazone of an aldehyde or ketone into the corresponding alkane under basic conditions at high temperatures. libretexts.org The process involves the deprotonation of the hydrazone and results in the extrusion of nitrogen gas (N2), a thermodynamically very stable molecule, which drives the reaction to completion. libretexts.org This provides a method to deoxygenate a carbonyl group completely. Additionally, other substituted hydrazines, such as 2,4-dinitrophenylhydrazine, can be catalytically reduced to the corresponding aniline (B41778) derivatives. nih.gov

Behavior under Oxidative Conditions

The oxidation of arylhydrazines is a complex process that can lead to a variety of products, depending on the specific oxidant and reaction conditions employed. For this compound, oxidative conditions can induce intramolecular cyclization reactions or the generation of radical intermediates.

One of the primary anticipated oxidative transformations for this compound is intramolecular cyclization to yield heterocyclic systems. Depending on the reaction pathway, this can lead to the formation of either phenoxazine (B87303) or dibenzofuran (B1670420) derivatives. The synthesis of phenoxazines can be achieved through the cyclization of ortho-disubstituted diaryl ethers. nih.gov In a related context, the copper-catalyzed cyclization of 2-(2-bromophenoxy)anilines is a known route to phenoxazines. nih.gov This suggests that under appropriate oxidative conditions, the hydrazine group of (2-Phenoxy-phenyl)-hydrazine could be transformed, potentially via an in-situ generated aniline or a related reactive intermediate, to facilitate the C-N bond formation necessary for the phenoxazine core.

Another potential oxidative pathway is the formation of a dibenzofuran ring system. This transformation would involve an intramolecular C-O bond formation. Palladium-catalyzed oxidative cyclization of 2-arylphenols is a known method for synthesizing dibenzofurans, where a C-H bond is activated. nih.gov While the starting material is a phenol (B47542) rather than a hydrazine, it establishes the feasibility of forming the central furan (B31954) ring of a dibenzofuran from a diaryl ether scaffold under oxidative conditions.

Furthermore, the oxidation of phenylhydrazine is known to produce superoxide (B77818) radicals and other reactive intermediates, such as the phenylhydrazyl radical and the benzenediazonium ion. nih.gov It is plausible that this compound would behave similarly, generating a (2-phenoxy-phenyl) radical. This highly reactive intermediate could then participate in a variety of subsequent reactions, including radical-radical coupling or addition to other molecules.

The table below summarizes potential oxidative transformations of this compound based on the reactivity of related compounds.

Starting Material Reagents/Conditions Major Product(s) Reaction Type
This compoundOxidant (e.g., H₂O₂, air), Catalyst (e.g., Cu(I), Pd(II))N-Acetylphenoxazine or DibenzofuranIntramolecular Oxidative Cyclization
This compoundOxidant (e.g., lead dioxide)(2-Phenoxy-phenyl) radicalRadical Formation

This table presents potential reactions based on the known reactivity of similar compounds.

Reductive Transformations and their Applications

Reductive transformations of this compound are significant, particularly in the synthesis of indole-containing scaffolds, which are prevalent in many biologically active compounds.

A cornerstone reaction for arylhydrazines is the Fischer indole synthesis, which produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. acs.org This reaction is a powerful tool for constructing the indole nucleus and has been in use for over a century. google.com The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. google.com Under the influence of an acid catalyst, a researchgate.netresearchgate.net-sigmatropic rearrangement occurs, followed by the elimination of ammonia to form the aromatic indole ring. acs.orggoogle.com

In the case of this compound, reaction with a ketone, such as cyclohexanone, in the presence of an acid catalyst like polyphosphoric acid or glacial acetic acid, would be expected to yield a phenoxy-substituted tetrahydrocarbazole. This class of compounds is of interest in medicinal chemistry. The general applicability of the Fischer indole synthesis suggests that a wide variety of ketones and aldehydes could be used to generate a diverse library of phenoxy-substituted indoles. nih.govgoogle.com

The table below illustrates a representative Fischer indole synthesis using this compound.

Reactant 1 Reactant 2 Catalyst Solvent Product
This compoundCyclohexanonePolyphosphoric Acid (PPA) or Glacial Acetic AcidEthanol or neat10-Phenoxy-6,7,8,9-tetrahydro-5H-carbazole

This table provides a representative example of a Fischer indole synthesis based on established procedures.

Another important reductive transformation is the cleavage of the nitrogen-nitrogen bond in the hydrazine moiety to yield the corresponding amine. Various reagents can accomplish this, including catalytic hydrogenation and dissolving metal reductions. researchgate.net For instance, reduction with sodium in liquid ammonia is a known method for cleaving the N-N bond in hydrazine derivatives. researchgate.net The application of such methods to this compound would result in the formation of 2-phenoxyaniline, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals, including phenoxazine derivatives. nih.gov The reductive cleavage of phenylhydrazones of α-keto acids to produce amino acids has also been reported, highlighting the versatility of reductive pathways for hydrazine derivatives. nih.gov

Applications of 2 Phenoxy Phenyl Hydrazine Hydrochloride in Organic Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The inherent reactivity of the hydrazine (B178648) group, coupled with the influence of the 2-phenoxy substituent, positions (2-Phenoxy-phenyl)-hydrazine hydrochloride as a key starting material in the synthesis of molecules with potential therapeutic applications.

Role in Drug Discovery and Development

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its potential as a precursor in drug discovery is significant. The indole (B1671886) and pyrazole (B372694) scaffolds, which can be readily synthesized from this compound, are present in a wide array of pharmaceuticals. For instance, the Fischer indole synthesis, a cornerstone reaction of phenylhydrazines, is a key step in the synthesis of the triptan class of anti-migraine drugs. Similarly, pyrazole-containing compounds such as celecoxib (B62257) (an anti-inflammatory drug) and sildenafil (B151) (used to treat erectile dysfunction) highlight the therapeutic importance of this heterocyclic core. google.com

The introduction of a phenoxy group at the 2-position of the phenylhydrazine (B124118) starting material allows for the creation of novel, substituted indoles and pyrazoles. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to enhanced biological activity, improved selectivity, or reduced side effects. The exploration of derivatives of this compound therefore represents a promising avenue for the discovery of new drug candidates.

Intermediates for Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives are valuable intermediates in the multi-step synthesis of active pharmaceutical ingredients (APIs). A patent for the preparation of substituted phenylhydrazines highlights their role as intermediates in the synthesis of herbicidally active 5-acylamino-1-phenylpyrazoles. nih.gov This underscores the industrial relevance of phenylhydrazines in the production of complex, biologically active compounds.

The synthesis of novel analgesic and anti-inflammatory agents has also been explored using 2-phenoxybenzoic acid hydrazide, a closely related derivative. researchgate.net In these studies, the 2-phenoxyphenyl moiety was identified as a key pharmacophore contributing to the biological activity of the synthesized compounds. researchgate.net This suggests that this compound can serve as a crucial building block for APIs targeting pain and inflammation.

Reagent in Heterocyclic Chemistry

The reactivity of the hydrazine functional group makes this compound a powerful reagent for the construction of various nitrogen-containing heterocyclic rings, which are fundamental components of many natural products and synthetic compounds.

Synthesis of Indoles (e.g., Fischer Indole Synthesis Analogs)

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.org this compound is a suitable substrate for this reaction, leading to the formation of phenoxy-substituted indoles.

The general mechanism involves the initial formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. The position of the phenoxy group on the starting hydrazine will determine the substitution pattern of the final indole product. The reaction of this compound with a ketone or aldehyde would be expected to yield a 7-phenoxyindole derivative.

Reaction Reactants Product (Example) Key Features
Fischer Indole SynthesisThis compound, Ketone/Aldehyde7-Phenoxy-substituted indoleFormation of the indole ring system. The phenoxy group influences the electronic properties and potential biological activity of the product.

Formation of Pyrazoles and other Nitrogen-Containing Heterocycles

This compound is also a key reagent in the synthesis of pyrazoles, another important class of five-membered nitrogen-containing heterocycles. who.int The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.

The reaction of this compound with a β-diketone would lead to the formation of a 1-(2-phenoxyphenyl)-pyrazole. The substitution pattern on the pyrazole ring can be controlled by the choice of the dicarbonyl compound. These phenoxy-substituted pyrazoles can serve as scaffolds for further chemical modification and exploration of their biological activities. mdpi.comresearchgate.net

Furthermore, the versatility of the hydrazine moiety allows for its participation in the synthesis of other nitrogen-containing heterocycles. For example, reaction with α,β-unsaturated ketones can yield pyrazolines, which are partially saturated analogs of pyrazoles. nih.govresearchgate.net

Reaction Reactants Product (Example) Key Features
Pyrazole SynthesisThis compound, 1,3-Diketone1-(2-Phenoxyphenyl)-pyrazoleConstruction of the pyrazole ring. The phenoxy substituent can modulate the properties of the final molecule.
Pyrazoline SynthesisThis compound, α,β-Unsaturated Ketone1-(2-Phenoxyphenyl)-pyrazolineFormation of a five-membered dihydropyrazole ring.

Role in Material Science and Polymer Chemistry

While the primary applications of this compound are in the synthesis of small organic molecules, the reactivity of the hydrazine group also lends itself to the development of novel materials and polymers.

Hydrazine and its derivatives are known precursors for the synthesis of various polymers. nih.gov For instance, a study has reported the synthesis of a terpolymer through the reaction of p-phenylenediamine (B122844) and phenylhydrazine with formaldehyde. researchgate.net This demonstrates the potential of incorporating phenylhydrazine moieties into polymer backbones, which could impart specific properties such as thermal stability or altered solubility. The presence of the phenoxy group in this compound could further modify the characteristics of such polymers, potentially leading to materials with unique optical or electronic properties.

In the realm of material science, hydrazine is utilized as a reducing agent in the synthesis of metal nanoparticles and as a component in the formation of functional porous membranes. researchgate.net While direct applications of this compound in this context are not widely reported, its structural similarity to other hydrazines suggests its potential use in these areas. The phenoxy group could influence the morphology and surface properties of the resulting nanomaterials or membranes, opening up possibilities for the creation of new functional materials with tailored characteristics.

Potential as a Monomer or Cross-linking Agent

The bifunctional nature of (2-Phenoxy-phenyl)-hydrazine, possessing a reactive hydrazine moiety and a phenoxy group on the aromatic ring, makes it a candidate for polymerization reactions. The hydrazine group, with its two nitrogen atoms, can react with difunctional compounds like dicarboxylic acids or their derivatives to form polyhydrazides, a class of polymers known for their thermal stability and potential for further modification. mdpi.commdpi.com

The general reaction for the formation of a polyhydrazide from a dihydrazide and a diacid chloride is a polycondensation reaction. While (2-Phenoxy-phenyl)-hydrazine is a monohydrazine, its derivatization into a dihydrazide or its use in combination with other difunctional monomers could allow for its incorporation into polymer backbones. For instance, polymers containing acryloyl hydrazide units have been shown to be versatile scaffolds for creating functional polymers through post-polymerization modification with aldehydes. nih.govrsc.org This suggests that a polymer incorporating (2-Phenoxy-phenyl)-hydrazine could be similarly functionalized.

Furthermore, the hydrazine group is well-known for its ability to act as a cross-linking agent. Hydrazine and its derivatives can react with polymers containing suitable functional groups, such as carbonyls or nitriles, to form stable cross-linked networks. researchgate.net For example, hydrazine has been used to cross-link polyacrylonitrile (B21495) (PAN) films, enhancing their properties. researchgate.net The reaction between a hydrazide and an aldehyde or ketone forms a stable hydrazone bond, a principle utilized in creating cross-linked hydrogels and other polymeric materials. mdpi.com Given this reactivity, this compound could potentially be used to cross-link polymers that have been functionalized with aldehyde or ketone groups, thereby improving their mechanical and thermal properties. The presence of the bulky phenoxy group might influence the cross-linking density and the resulting polymer properties.

Applications in Specialty Chemicals

The synthesis of specialty chemicals, particularly heterocyclic compounds, represents a significant potential application for this compound. Phenylhydrazines are classical reagents in the Fischer indole synthesis, a powerful method for creating indole rings from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.comjk-sci.comnih.gov The resulting indole derivatives are core structures in a vast array of pharmaceuticals, agrochemicals, and dyes. wikipedia.org The use of this compound in the Fischer indole synthesis would lead to the formation of phenoxy-substituted indoles, which could exhibit unique biological activities or chromophoric properties. The general mechanism involves the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed rearrangement to form the indole ring. wikipedia.orgnih.gov

The reactivity of the hydrazine group also allows for the synthesis of various other heterocyclic systems. For example, hydrazines react with β-dicarbonyl compounds to form pyrazoles, and with α,β-unsaturated carbonyl compounds to yield pyrazolines. These heterocyclic motifs are prevalent in many biologically active compounds. scirp.org Research on other substituted phenylhydrazines has demonstrated their utility in synthesizing a wide range of such heterocyclic compounds with potential applications in medicinal chemistry. brieflands.comresearchgate.netmdpi.comnih.govrsc.orgijpsr.comresearchgate.net

Moreover, hydrazine derivatives are used in the synthesis of certain agrochemicals. For instance, various phenylhydrazine derivatives have been investigated for their insecticidal and fungicidal properties. google.comgoogle.com The synthesis of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides has been reported, with these compounds showing anti-inflammatory activity. brieflands.com This highlights the potential of the (2-phenoxyphenyl)hydrazine (B2556395) scaffold in developing new bioactive molecules. The synthesis of phenoxyphenyl pyridine (B92270) and pyrazine (B50134) carboxamides has also been explored for their ovicidal activities. nih.gov

The phenoxy group itself is a common substituent in various specialty chemicals and polymers, including aromatic polyamides. scilit.comrsc.org The presence of the phenoxy group in this compound can influence the solubility, thermal stability, and biological activity of the resulting products.

Pharmacological and Biological Research Perspectives on 2 Phenoxy Phenyl Hydrazine Hydrochloride and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Phenoxyphenyl Hydrazines

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For phenoxyphenyl hydrazines and their derivatives, such as hydrazides and hydrazones, these studies have been crucial in identifying the key structural features that govern their pharmacological effects. nih.govresearchgate.net

Elucidation of Key Structural Features for Biological Activity

The core structure, consisting of a hydrazine (B178648) or a related hydrazide/hydrazone linker connecting two aryl rings, one of which is a phenoxy-substituted phenyl ring, is paramount for its biological activity. The 2-phenoxyphenyl ring system and its analogues have garnered interest in medicinal chemistry due to their wide range of biological effects, including anticonvulsant, antimycobacterial, analgesic, and anti-inflammatory activities. nih.gov The hydrazone moiety (-NH-N=CH-) itself is considered a pharmacophore group, contributing to activities such as the inhibition of cyclooxygenase (COX). nih.gov

The spatial arrangement and the nature of the linkage between the phenoxy-phenyl moiety and the rest of the molecule are critical. For instance, in hydrazide-hydrazone derivatives, the geometry of the imine (C=N) double bond and the nature of the substituents on the terminal phenyl ring significantly influence the biological response.

Impact of Substituent Modifications on Pharmacological Profiles

Modifications of the substituents on the phenoxyphenyl ring and the other aromatic ring in its derivatives have a profound impact on their pharmacological profiles.

In a series of 2-phenoxybenzoic acid hydrazides, the nature and position of substituents on the second phenyl ring were varied to study the effect on analgesic activity. The results indicated that the presence of electron-donating or electron-withdrawing groups could modulate the analgesic potency. For example, certain substitutions led to compounds significantly more potent than standard drugs like mefenamic acid and diclofenac (B195802) sodium in preclinical models of pain. researchgate.net

Similarly, in another study involving hydrazide and hydrazine derivatives with a 2-phenoxyphenyl component, the introduction of different aldehydes to form hydrazones resulted in a range of analgesic activities. nih.gov The findings from the acetic acid-induced writhing test in mice are summarized below:

Compound IDAr (Substituent on Hydrazide)Ar' (Substituent from Aldehyde)Writhing Inhibition (%)
10aPhenyl2-Phenoxyphenyl25.4
10b2-Phenoxyphenyl2-Phenoxyphenyl60.2
10c2-Phenoxyphenyl3-Phenoxyphenyl55.7
10d2-Phenoxyphenyl4-Thiomethylphenyl30.1
15b- (Hydrazine derivative)2-Phenoxyphenyl70.3
Mefenamic Acid--65.8

This table is interactive. You can sort and filter the data.

The data suggests that having a 2-phenoxyphenyl group on both sides of the hydrazide structure (compound 10b) or in a hydrazine derivative (compound 15b) enhances analgesic activity compared to a simple phenyl substituent (compound 10a). nih.gov

Exploration of Potential Biological Targets and Mechanisms of Action

Understanding the molecular targets and the mechanism of action is crucial for the rational design of new drugs. Research into phenoxyphenyl hydrazine derivatives has pointed towards several potential biological targets and mechanisms.

Investigation into Enzyme Inhibition or Activation

A significant body of research on hydrazine derivatives has focused on their ability to inhibit enzymes. The hydrazide group has been identified as a zinc-binding group, suggesting that these compounds can act as bidentate ligands and inhibit metalloenzymes. nih.gov For instance, a series of hydrazide-based derivatives were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov The hydrazide moiety coordinates with the Zn(II) cofactor in the enzyme's active site, leading to inhibition. nih.gov

Furthermore, the hydrazone linkage is a known pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of pain and inflammation. nih.gov Some hydrazone compounds have been identified as dual inhibitors of both COX and 5-lipoxygenase (5-LO), which could offer a safer profile for anti-inflammatory agents. nih.gov The proposed mechanism for the bioactivation of hydrazine and phenylhydrazine (B124118) often involves metabolic activation to reactive species that can interact with biological macromolecules. researchgate.net

In Vitro and In Vivo Pharmacological Screening

The pharmacological potential of phenoxyphenyl hydrazine derivatives has been investigated through a variety of in vitro and in vivo screening assays.

In vitro studies have demonstrated the cytotoxic effects of related hydrazone derivatives against various cancer cell lines, suggesting potential as anticancer agents. scielo.org.comdpi.com For example, some phenylhydrazones have shown significant activity against leukemia and glioblastoma cell lines. scielo.org.co Other studies have focused on their antimicrobial and antifungal properties. researchgate.netmdpi.com

In vivo studies have primarily focused on the analgesic and anti-inflammatory activities of these compounds. nih.govresearchgate.net As mentioned earlier, several 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides were evaluated using the abdominal constriction and formalin tests in mice, with some compounds showing superior analgesic effects compared to standard drugs. researchgate.net In one study, a hydrazine derivative incorporating the 2-phenoxyphenyl moiety (compound 15b) demonstrated a 70.3% inhibition in the writhing test, which was more potent than mefenamic acid. nih.gov

The following table summarizes the analgesic activity of selected 2-phenoxybenzoic acid hydrazide derivatives from an in vivo study:

Compound IDR (Substituent)Writhing Inhibition (%)
10g4-Methoxyphenyl75.3
10j4-Fluorophenyl72.1
10mPhenyl68.4
10p4-Methoxyphenyl80.2
Mefenamic Acid-65.8
Diclofenac-55.2

This table is interactive. You can sort and filter the data.

These results highlight the potential of the phenoxyphenyl hydrazine scaffold in developing new analgesic agents. researchgate.net

Cellular Assays for Cytotoxicity and Proliferation

Cellular assays are fundamental in the preliminary assessment of the biological activity of novel compounds. For derivatives of (2-Phenoxy-phenyl)-hydrazine, these assays are crucial for determining their potential as therapeutic agents, particularly in areas such as oncology and infectious diseases. The primary goals of these in vitro studies are to ascertain a compound's cytotoxicity—its ability to kill cells—and its impact on cell proliferation.

Commonly employed techniques for these assessments include the MTT and MTS assays, which measure metabolic activity as an indicator of cell viability. Other methods involve direct cell counting or the use of fluorescent dyes that bind to DNA to quantify cell numbers. The choice of assay can be critical, as some compounds may interfere with the assay components, leading to erroneous results. For instance, studies on hydralazine, a related hydrazine derivative, have shown that it can interfere with the MTS assay, necessitating the use of modified protocols or alternative methods for accurate assessment. nih.gov

While specific research on the cytotoxicity and anti-proliferative effects of (2-Phenoxy-phenyl)-hydrazine hydrochloride is not extensively available in publicly accessible literature, studies on analogous structures provide valuable insights. For example, a series of N'-phenylhydrazides, which share the core phenylhydrazine scaffold, have been evaluated for their antifungal properties.

Compound IDTarget FungiMIC (µg/mL)
A₁₁ Candida albicans8
B₁₄ Candida albicans4
D₅ Candida albicans4
Fluconazole Candida albicans>64

Data sourced from a study on the antifungal activity of N'-phenylhydrazides and is intended to be illustrative of the type of data generated for this class of compounds.

In the context of anticancer research, various derivatives of hydrazine are frequently synthesized and tested against a panel of human cancer cell lines. nih.gov These studies typically report the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits a biological process, such as cell growth, by 50%. For instance, certain 2-phenazinamine derivatives have demonstrated significant anticancer activity. nih.gov Although phenazines are structurally distinct from (2-Phenoxy-phenyl)-hydrazine, the research methodology highlights the common approach to evaluating cytotoxicity in cancer cell lines.

Animal Models for Disease States (if applicable to broader hydrazine research)

Following in vitro evaluation, promising compounds are often advanced to in vivo studies using animal models to understand their efficacy and physiological effects in a living organism. In the broader context of hydrazine research, animal models have been instrumental.

One of the most well-documented uses of a related compound, phenylhydrazine hydrochloride, is in the induction of hemolytic anemia in animal models. nih.gov This induced pathology allows researchers to study the mechanisms of anemia and to test the efficacy of potential treatments. Phenylhydrazine works by causing oxidative stress in red blood cells, leading to their destruction. This model has been established in various species, including mice, rats, and rabbits.

Furthermore, studies in zebrafish (Danio rerio) embryos have been used to assess the toxicity of phenylhydrazine hydrochloride. nih.gov Zebrafish are a valuable model due to their rapid development and optical transparency, which allows for real-time observation of developmental effects. In one such study, phenylhydrazine hydrochloride was shown to be embryotoxic in a dose-dependent manner.

CompoundAnimal ModelEndpointResultReference
Phenylhydrazine hydrochlorideZebrafish EmbryoLC₅₀ (72 h)0.7 µg/mL nih.gov
Phenylhydrazine hydrochlorideMiceCarcinogenicityIncreased incidence of lung and blood vessel tumors nih.gov

LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test population.

Computational Chemistry and Modeling of 2 Phenoxy Phenyl Hydrazine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy. For (2-Phenoxy-phenyl)-hydrazine hydrochloride, these calculations offer a foundational understanding of its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the molecular geometry and calculate various electronic properties. imist.manih.govnih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.net For hydrazine (B178648) derivatives, the HOMO is often localized on the hydrazine group, indicating its role as an electron donor. researchgate.net

A hypothetical representation of key electronic properties for this compound, based on typical values for similar aromatic hydrazine derivatives, is presented in Table 1.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy ~ -5.5 eV Indicates the energy of the highest energy electrons available to participate in reactions.
LUMO Energy ~ -1.0 eV Indicates the energy of the lowest energy empty orbital, a target for incoming electrons.
HOMO-LUMO Gap ~ 4.5 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: These values are illustrative and based on general knowledge of similar compounds. Specific computational studies on this compound are required for precise data.

Conformation Analysis and Tautomerism

Furthermore, phenylhydrazine (B124118) derivatives can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. acs.org Phenylhydrazones, which are formed from the reaction of phenylhydrazine with aldehydes or ketones, are known to exist in equilibrium with their azo and ene-hydrazine tautomers. acs.orgacs.org For this compound itself, the potential for tautomerism, such as the hydrazide-hydrazonol tautomerism, could be investigated computationally. researchgate.net This would involve calculating the relative energies of the possible tautomeric forms to determine their populations at equilibrium.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are powerful tools. These methods predict how a small molecule (ligand) binds to a large biological macromolecule, such as a protein or nucleic acid, and the stability of the resulting complex.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on a function that estimates the binding affinity. For this compound, docking studies could be performed against various protein targets to identify potential biological activities. For instance, hydrazine derivatives have been investigated as potential anticancer agents, and docking could be used to predict their binding to targets like dihydrofolate reductase. asianpubs.orgresearchgate.net

The output of a docking simulation typically includes a predicted binding pose and a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Understanding Ligand-Protein Interactions

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govacs.org This allows for the assessment of the stability of the predicted binding pose from docking and the characterization of the key interactions that stabilize the complex.

For this compound, MD simulations could reveal the nature of the interactions with amino acid residues in the binding pocket of a target protein. These interactions can include:

Hydrogen bonds: The hydrazine moiety and the ether oxygen are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The two phenyl rings can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic rings can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Analysis of the MD trajectory can provide information on the flexibility of the ligand and the protein upon binding and can be used to calculate a more accurate binding free energy. nih.govyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jppres.comunair.ac.id By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.

For a class of compounds including this compound, a QSAR study would involve the following steps:

Data Set Collection: A set of structurally related hydrazine derivatives with experimentally determined biological activity is required.

Descriptor Calculation: A large number of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. utoronto.ca

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. rsc.org

A hypothetical QSAR equation for a series of hydrazine derivatives might look like:

pIC50 = a * LogP + b * E(LUMO) + c * MR + d

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.

MR is the molar refractivity (a measure of steric properties).

a, b, c, and d are the regression coefficients determined from the model fitting.

Such a model, once validated, could be used to predict the biological activity of this compound and to guide the design of new, more potent analogues.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Phenylalanine
Tyrosine
Tryptophan

Development of Predictive Models for Biological Activity

One of the cornerstones of computational drug design is the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented, the principles can be understood from research on structurally related phenoxy analogues.

A pertinent example is the QSAR study conducted on a series of ortho-disubstituted phenoxy analogues of WB4101, an α1-adrenoceptor antagonist. nih.gov In this research, scientists synthesized a series of 2-[(2-phenoxyethyl)aminomethyl]-1,4-benzodioxanes with various substituents on the phenoxy ring and tested their binding affinities for α1a-, α1b-, and α1d-adrenoceptors and the 5-HT1A receptor. nih.gov

The goal of the QSAR analysis was to identify which physicochemical properties of the substituents on the phenoxy ring were critical for receptor affinity. A classical Hansch analysis was applied to a set of 26 compounds. The study found a highly significant correlation for the α1a affinity, demonstrating a parabolic relationship with the volume of the two ortho substituents. nih.gov This implies that there is an optimal size for the substituents at this position to achieve maximal affinity. In contrast, the same analysis for the 5-HT1A receptor showed poor or insignificant correlations, suggesting that different structural features govern the interaction with this receptor. nih.gov

This type of modeling allows researchers to predict the biological activity of new, unsynthesized compounds. For this compound, a similar approach could be employed. By synthesizing a library of derivatives with varied substituents on either of the phenyl rings and measuring their activity against a specific biological target, a predictive QSAR model could be constructed. This model would be invaluable for prioritizing the synthesis of compounds with the highest predicted potency.

Table 1: Illustrative Data for QSAR Model Development based on Phenoxy Analogues nih.gov This table is a representation of the type of data used in QSAR studies and is based on the findings for WB4101 analogues.

Design of Novel Analogs with Enhanced Properties

Beyond predicting activity, computational chemistry plays a crucial role in the rational design of novel analogs with improved properties such as enhanced potency, selectivity, or better pharmacokinetic profiles. Molecular docking is a key technique in this process. It involves placing a virtual model of a compound into the three-dimensional structure of a biological target, typically a protein, to predict its binding mode and affinity.

Studies on derivatives of phenyl hydrazine and related structures highlight the utility of this approach. For instance, molecular docking studies on novel phenyl hydrazine derivatives of piperidones were conducted to evaluate their potential as anticancer agents. asianpubs.orgresearchgate.net In this research, synthesized compounds were docked into the active sites of various target proteins implicated in cancer, such as dihydrofolate reductase (DHFR). asianpubs.org The results revealed significant binding potencies, with one compound exhibiting a Glide score (G.Score) of -7.88 against DHFR, which is a measure of binding affinity. asianpubs.org The docking poses also identified key hydrogen bond interactions with amino acid residues like THR56 and SER59, providing a structural basis for the observed activity and guiding future modifications to enhance these interactions. asianpubs.org

Similarly, a series of novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives were designed as potential agonists for the GABAA/benzodiazepine (B76468) receptor. nih.gov Before synthesis, the designed compounds were subjected to conformational analysis and docking studies into a model of the benzodiazepine binding site. The computational results indicated that the designed molecules could effectively mimic the binding of diazepam, a known benzodiazepine. nih.gov Subsequent synthesis and in vitro binding assays confirmed these predictions, with most of the novel compounds showing higher affinity for the receptor than diazepam itself. nih.gov

For this compound, molecular docking could be applied to a wide range of biological targets. Once a target is identified, the compound can be docked into its binding site to predict its binding affinity and orientation. The insights gained from the docking pose—such as which parts of the molecule are interacting with the protein and which are exposed to the solvent—can inform the design of new analogs. For example, if the phenoxy group is buried deep within a hydrophobic pocket, analogs with more lipophilic substituents on this ring might exhibit enhanced binding. Conversely, if the hydrazine moiety is forming critical hydrogen bonds, modifications that preserve or strengthen these interactions would be prioritized.

Table 2: Representative Molecular Docking Results for Phenyl Hydrazine and Phenoxy Analogs asianpubs.orgnih.gov This table presents a summary of docking scores and key interactions for analogs, illustrating the type of data generated in molecular modeling studies.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information on the number and types of atoms, their connectivity, and their spatial relationships. For a compound like Phenylhydrazine (B124118) hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial.

The ¹H NMR spectrum would provide information on the protons in the phenyl ring and the hydrazine (B178648) group. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are indicative of their electronic environment and neighboring protons. For instance, the protons on the aromatic ring would typically appear as multiplets in the downfield region (around 7-8 ppm) due to the deshielding effect of the aromatic current. The protons of the hydrazine moiety (-NH-NH₂) would likely appear as broad signals due to exchange processes and quadrupolar effects of the nitrogen atoms.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and electronic environment. The aromatic carbons would have characteristic shifts in the 110-150 ppm range. The carbon atom attached to the hydrazine group would have a distinct chemical shift influenced by the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for Phenylhydrazine hydrochloride Note: The following data is based on typical chemical shift ranges and data reported for Phenylhydrazine hydrochloride in DMSO-d₆. guidechem.com

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~10.4 (broad s)Singlet (broad)-NH₃⁺
¹H~8.6 (broad s)Singlet (broad)-NH-
¹H~7.2-7.4 (m)MultipletAromatic CH
¹H~6.8-7.0 (m)MultipletAromatic CH
¹³C~148SingletC-NHNH₂
¹³C~129SingletAromatic CH
¹³C~121SingletAromatic CH
¹³C~113SingletAromatic CH

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Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of chemical bonds (stretching, bending, etc.). These techniques are excellent for identifying functional groups.

In the IR spectrum of Phenylhydrazine hydrochloride, characteristic absorption bands would confirm the presence of the phenyl group and the hydrazinium (B103819) ion. The N-H stretching vibrations of the -NH₃⁺ and -NH- groups would appear as broad bands in the high-frequency region (typically 2500-3300 cm⁻¹). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. nist.gov

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The N-N bond stretching would also be observable.

Table 2: Key IR and Raman Vibrational Frequencies for Phenylhydrazine hydrochloride Note: Data compiled from typical values and available spectra. guidechem.comnist.govchemicalbook.com

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
N-H Stretch3300-2500 (broad)3300-2500-NH₃⁺, -NH-
Aromatic C-H Stretch3100-30003100-3000Phenyl Ring
Aromatic C=C Stretch1600, 14901600, 1490Phenyl Ring
N-H Bend1600-15001600-1500-NH₃⁺, -NH-
C-N Stretch1300-12001300-1200Aryl-N

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Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated systems.

Phenylhydrazine hydrochloride possesses a phenyl ring, which is a strong chromophore. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the electronic transitions within the benzene (B151609) ring. The position and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the hydrazine substituent and the solvent. In an acidic solution, the hydrazinium group can affect the electronic structure of the phenyl ring, leading to shifts in the absorption bands compared to the free base. Data for Phenylhydrazine hydrochloride in a phosphate-buffered saline (PBS) solution shows a distinct absorption maximum. photochemcad.com

Table 3: UV-Vis Absorption Data for Phenylhydrazine hydrochloride Source: PhotochemCAD photochemcad.com

Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
PBS279490

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Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and, through fragmentation analysis, can reveal its structure.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For (2-Phenoxy-phenyl)-hydrazine hydrochloride (C₁₂H₁₃ClN₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The high resolving power of HRMS also allows for the differentiation of the target compound from other molecules that may have the same nominal mass but a different elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the precursor ion's structure and provides valuable information for structural elucidation.

For Phenylhydrazine, which is the core of the target molecule, MS/MS analysis in a positive ion mode would likely involve the protonated molecule [M+H]⁺. A common fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of an aniline (B41778) radical cation or a phenyl cation, and the loss of ammonia (B1221849) or the aminyl radical. A study on the quantification of phenylhydrazine as a genotoxic impurity using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode identified a key transition of m/z 109.2 -> 92.0. ajptr.com This corresponds to the fragmentation of the protonated phenylhydrazine ion to the phenyl cation with the loss of ammonia.

Table 4: Representative MS/MS Fragmentation Data for Phenylhydrazine Source: Adapted from Narmada et al., 2020 ajptr.com

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
109.2 [C₆H₅NHNH₂ + H]⁺92.0NH₃

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The fragmentation pattern of this compound would be more complex due to the presence of the phenoxy group. However, similar cleavages around the hydrazine moiety would be expected, along with fragmentations related to the ether linkage and the two phenyl rings.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate the target compound from impurities, starting materials, and by-products based on differential partitioning between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly after derivatization, are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the non-volatile and thermally sensitive analysis of this compound. It is widely used for purity assessment, quantification, and stability testing. The technique offers high resolution, sensitivity, and reproducibility.

A typical approach for analyzing substituted phenylhydrazines involves reversed-phase HPLC, where the stationary phase is nonpolar (like a phenyl-bonded silica (B1680970) gel) and the mobile phase is a more polar aqueous-organic mixture. google.comgoogle.com The choice of a phenyl-bonded stationary phase can be particularly advantageous due to potential π-π interactions between the aromatic rings of the analyte and the column, enhancing separation selectivity. google.comlgcstandards.com

Detection is commonly achieved using an Ultraviolet (UV) detector, as the phenoxy and phenyl rings in the molecule contain chromophores that absorb UV light. rsc.org For enhanced specificity, especially when dealing with complex matrices where the analyte's UV absorption may overlap with other components, a pre-column derivatization strategy can be employed. rsc.org Reacting the hydrazine moiety with a reagent like 4-nitrobenzaldehyde (B150856) shifts the maximum absorption wavelength of the resulting derivative into the visible region (around 416 nm), effectively minimizing interference from the drug matrix and the derivatization reagent itself. rsc.org

The purity is often determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram, excluding those from the solvent front or system peaks. lgcstandards.com

Research Findings:

Table 1: Example HPLC Conditions for a Substituted Phenylhydrazine Hydrochloride This table is based on a method for a structurally related compound and serves as a representative example.

ParameterConditionSource
Column ZORBAX Phenyl, 5 µm, 250 x 4.6 mm lgcstandards.com
Mobile Phase A Water, 0.1% H₃PO₄ lgcstandards.com
Mobile Phase B Acetonitrile, 0.1% H₃PO₄ lgcstandards.com
Gradient Program 0-15 min: 20% A / 80% B15-20 min: Gradient to 50% A / 50% B20-25 min: 50% A / 50% B25-28 min: Gradient to 20% A / 80% B28-40 min: 20% A / 80% B lgcstandards.com
Flow Rate 1.0 ml/min lgcstandards.com
Column Temperature 40 °C lgcstandards.com
Detector Diode-Array Detector (DAD) at 250 nm lgcstandards.com
Injection Volume 2 µl lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a salt with high polarity and low volatility, is not directly amenable to GC analysis. researchgate.net Direct injection would lead to thermal degradation in the hot injector port rather than volatilization. Therefore, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC separation. jfda-online.comgcms.cz

Derivatization targets the active hydrogen atoms on the hydrazine functional group. The process not only increases volatility but also improves chromatographic peak shape and can enhance detection sensitivity. gcms.cz The resulting derivative is then analyzed by GC-MS, where the gas chromatograph separates the derivative from other components, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.

Common derivatization strategies for hydrazines include:

Acylation: Reaction with reagents like pentafluoropropionic anhydride. Fluoroacyl derivatives are highly volatile and provide excellent sensitivity, especially with negative chemical ionization MS. jfda-online.com

Silylation: Reaction with silylating agents to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. This is a common strategy to increase the volatility of polar compounds. gcms.czmdpi.com

Condensation with Aldehydes or Ketones: Hydrazines react with aldehydes or ketones to form stable and volatile hydrazones or aldazines. researchgate.netresearchgate.net Reagents such as ortho-phthalaldehyde (OPA) have been successfully used for the derivatization of hydrazine for GC-MS analysis. researchgate.net

The choice of derivatization reagent depends on the specific analytical needs, including the presence of other functional groups and the desired sensitivity. gcms.cz Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, allowing for the detection of trace levels of the derivative even in complex matrices by monitoring specific precursor-to-product ion transitions. researchgate.net

Table 2: Common Derivatization Strategies for Hydrazines for GC-MS Analysis

Derivatization StrategyReagent ClassExample ReagentPurposeSource
Acylation Fluoroacyl AnhydridesPentafluoropropionic Anhydride (PFPA)Increases volatility and enhances detector response. jfda-online.com
Silylation Silylating AgentsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Replaces active hydrogens, reducing polarity and increasing volatility. gcms.czmdpi.com
Condensation Aldehydesortho-Phthalaldehyde (OPA)Forms a stable, volatile derivative (phthalazine). researchgate.net
Condensation KetonesAcetoneForms a stable aldazine (B74668) derivative. researchgate.net

Environmental and Safety Considerations in Research and Development

Ecotoxicological Impact of Hydrazine (B178648) Derivatives

Hydrazine and its derivatives can be introduced into the environment through various industrial activities, including their use as chemical intermediates, rocket propellants, and in water treatment. nih.govnih.govresearchgate.net Their impact on ecosystems is a significant area of concern due to their inherent toxicity.

The persistence and fate of hydrazine derivatives in the environment are governed by their chemical properties and susceptibility to various degradation processes.

In Soil and Water: Hydrazines in soil and water can be broken down by microorganisms into less toxic substances. nih.govcdc.gov The rate of this biodegradation depends on factors like soil type and microbial population. cdc.gov While some hydrazines can dissolve in water and move through soil, particularly sandy types, they are generally not expected to persist for long periods, with most being degraded within a few weeks. nih.gov Phenylhydrazine (B124118), a related compound, is readily biodegradable, which is considered its primary route of breakdown in the environment. who.int

In the Atmosphere: Phenylhydrazine is expected to exist solely in the vapor phase if released into the atmosphere. who.int It is susceptible to rapid degradation through reaction with hydroxyl radicals, with calculated atmospheric half-lives as short as a few hours. who.int

Chemical Degradation: Hydrazines are strong reducing agents and can react with dissolved oxygen in water, eventually leading to their decomposition into nitrogen and water. dtic.mil Phenylhydrazine is also known to undergo photochemical degradation and autoxidation in water. who.int

The introduction of anthropogenic chemicals like hydrazine derivatives into the environment presents a challenge for microbial degradation, as microbes have had limited time to evolve efficient breakdown pathways. nih.gov However, pathways for the mineralization of some complex anthropogenic compounds have been identified in microbes from contaminated soils. nih.gov

Hydrazine and its derivatives exhibit significant toxicity to a wide range of aquatic organisms. pentachemicals.eu Phenylhydrazine, for instance, is classified as very toxic to aquatic life, with long-lasting effects. who.intpentachemicals.euscbt.com

Studies on phenylhydrazine have shown that fish are generally more sensitive than daphnids or bacteria. who.int The toxicity is often acute, affecting organism survival and development at low concentrations. Due to their high reactivity and rapid degradation, significant food chain bioaccumulation of hydrazine is considered unlikely. cdc.gov

OrganismCompoundEffectConcentration
Zebra fish (Brachydanio rerio)PhenylhydrazineNo-Observed-Effect Concentration (NOEC) - Embryo-larval stages0.49 µg/L
General Fish SpeciesPhenylhydrazineNo-Observed-Effect Concentration (NOEC) - Acute tests0.01 mg/L

Animal studies involving oral or inhalation exposure to hydrazine have demonstrated adverse effects on the liver, nervous system, and reproductive system at concentrations as low as 0.05-1 ppm. nih.govcdc.gov Chronic exposure to phenylhydrazine in animal studies has been linked to hemolytic anemia and damage to the liver, lungs, and kidneys. scbt.com

Occupational Health and Safety Protocols

Given the hazardous properties of hydrazine compounds, including their potential carcinogenicity and toxicity via inhalation, skin contact, and ingestion, strict occupational health and safety protocols are mandatory. researchgate.netdtic.milscbt.com

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Ventilation and Engineering Controls: Work with hydrazine compounds should be conducted in well-ventilated areas, preferably within an enclosed process or using local exhaust ventilation to keep vapor concentrations below established exposure limits. arxada.comwright.edu All electrical equipment in these areas must be explosion-proof and properly grounded. arxada.com

Personal Protective Equipment (PPE): Appropriate PPE is essential. This includes chemical safety goggles, butyl rubber gloves, boots, and a slicker suit. arxada.com For situations where ventilation is inadequate or during spill cleanup, a NIOSH-approved positive-pressure supplied-air respirator or a self-contained breathing apparatus (SCBA) is required. arxada.comwright.edu Cartridge respirators are not suitable for hydrazine. dtic.mil

Storage: Hydrazine compounds must be stored in a cool, well-ventilated area away from direct sunlight. dep.state.pa.us They are strong reducing agents and must be kept separate from incompatible materials such as organic materials, oxidizing agents (e.g., hydrogen peroxide, hypochlorites), acids, and metal oxides (e.g., iron, copper), as contact can lead to ignition and explosion. arxada.com Containers should be tightly closed. dep.state.pa.us

Emergency Equipment: Safety showers and eyewash stations should be readily accessible in any area where hydrazine compounds are handled. arxada.com

The odor of hydrazine, often compared to ammonia (B1221849), is detectable at concentrations of 3-5 ppm, which is significantly above the recommended exposure limits, indicating that odor is not a reliable warning sign for unsafe exposure levels. dtic.milarxada.com

OrganizationCompoundExposure LimitNotes
OSHA (PEL)Hydrazine1 ppm8-hour Time-Weighted Average (TWA)
ACGIH (TLV)Hydrazine0.01 ppm8-hour TWA
NIOSH (REL)Hydrazine0.03 ppm2-hour ceiling

Hydrazine and its derivatives are classified as hazardous wastes, and their disposal must conform to EPA regulations. scbt.comnih.gov

Spill Management: In the event of a spill, the area should be isolated and all ignition sources removed. arxada.com Personnel involved in cleanup must wear appropriate PPE. arxada.com The spill should be contained by diking and absorbed with a non-combustible material like sand or earth for later disposal. dep.state.pa.us

Neutralization and Treatment: A primary method for treating hydrazine waste is through chemical oxidation. nih.gov Dilute aqueous solutions of sodium hypochlorite, calcium hypochlorite, or hydrogen peroxide can be used to neutralize hydrazine spills and waste streams. dtic.mildep.state.pa.usnih.gov Two moles of hydrogen peroxide are required for every mole of hydrazine for complete destruction. arxada.com Ozonation has also proven effective for reducing hydrazine concentrations in wastewater to acceptable levels. nih.gov

Disposal: Approved disposal methods for hydrazine-containing wastes include liquid injection or fluidized bed incineration. nih.gov Waste should never be discharged into common sewers or waterways without prior treatment. arxada.com All waste management activities must be documented and handled in accordance with local, state, and federal regulations. scbt.comepaosc.org It is crucial to avoid co-mingling hydrazine waste with other types of waste to prevent potentially violent reactions. epaosc.org

Future Research Directions and Translational Prospects

Development of Novel Therapeutic Agents

The core structure of (2-Phenoxy-phenyl)-hydrazine hydrochloride offers a fertile ground for the discovery of new therapeutic agents. By leveraging its chemical functionalities, researchers are poised to develop novel drug candidates with improved efficacy and safety profiles.

Targeting Emerging Disease Areas

While the parent compound's direct therapeutic applications are not extensively documented, its derivatives have shown promise in preclinical studies, suggesting potential avenues for targeting a range of diseases.

Analgesic and Anti-inflammatory Agents: Research has demonstrated that hydrazide and hydrazine (B178648) derivatives incorporating the 2-phenoxyphenyl moiety exhibit significant analgesic and anti-inflammatory properties. In preclinical models, certain synthesized compounds have shown a notable reduction in pain response, with some derivatives demonstrating potency comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs) researchgate.netnih.gov. This suggests a promising future for developing novel non-opioid analgesics and anti-inflammatory drugs with potentially fewer side effects than current treatments.

Neurodegenerative Diseases: Hydrazine-related chemicals have been studied for their role in neurodegenerative diseases nih.gov. While the specific involvement of this compound is yet to be elucidated, the general neurotoxic potential of some hydrazine derivatives warrants further investigation into the structure-activity relationships that could lead to therapeutic interventions or, conversely, highlight potential risks nih.gov. The structural similarities to other compounds active in the central nervous system suggest that derivatives could be designed to modulate neurochemical pathways relevant to diseases like Alzheimer's or Parkinson's.

Antiviral Applications: Hydrazine derivatives have been explored for their antiviral activities researchgate.netnuph.edu.ua. The synthesis of novel compounds derived from this compound could yield candidates with activity against a range of viral pathogens. Future research could focus on screening libraries of these derivatives against emerging and re-emerging viruses.

Strategies for Improved Efficacy and Reduced Side Effects

A key challenge in drug development is optimizing the therapeutic window of a compound. For derivatives of this compound, several strategies can be employed to enhance their effectiveness while minimizing adverse effects.

Molecular Hybridization: A promising approach involves combining the pharmacophoric features of (2-Phenoxy-phenyl)-hydrazine with other known therapeutic agents to create hybrid molecules nih.gov. This can lead to synergistic effects, multi-target activity, and a reduction in the required therapeutic dose, thereby lowering the risk of side effects.

Prodrug Development: Converting the active hydrazine derivatives into prodrugs can improve their pharmacokinetic profiles. This strategy can enhance absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and targeted delivery to the site of action.

Metabolic Profiling: Understanding the metabolic pathways of hydrazine derivatives is crucial for predicting and mitigating potential toxicity nih.gov. Early-stage metabolic studies can identify reactive metabolites and guide the design of safer analogues.

Below is a table summarizing the analgesic activity of selected hydrazine derivatives from a preclinical study.

CompoundDose (mg/kg)Writhing Inhibition (%)
Derivative A (2-phenoxyphenyl) 3080.58
Derivative B (3-phenoxyphenyl) 3054.85
Mefenamic Acid (Reference) 3087.13

This table is based on data from a study on the analgesic activity of novel hydrazide and hydrazine derivatives and is for illustrative purposes only. researchgate.net

Catalytic Applications and Process Intensification

The chemical properties of this compound also lend themselves to applications in catalysis and the optimization of chemical manufacturing processes.

Novel Catalysts for Efficient Transformations

The hydrazine moiety can serve as a ligand for transition metals or as a component of organocatalysts, opening up possibilities for new catalytic systems.

Organocatalysis: Chiral hydrazinoalcohols have been designed and synthesized as novel organocatalysts for enantioselective reactions, such as the Diels-Alder reaction clockss.org. While not specifically using the 2-phenoxy-phenyl structure, this demonstrates the potential of hydrazine-based compounds to act as effective and stereoselective catalysts. Future work could involve designing chiral catalysts derived from this compound for asymmetric synthesis.

Transition Metal Catalysis: Hydrazine derivatives can form stable complexes with transition metals, which can then act as catalysts in a variety of organic transformations researchgate.netnih.govresearchgate.netmedjchem.com. Research in this area could focus on synthesizing and characterizing novel metal complexes of (2-Phenoxy-phenyl)-hydrazine and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation.

Continuous Flow Chemistry Approaches

The synthesis of phenylhydrazine (B124118) derivatives has been a focus of process intensification, particularly through the adoption of continuous flow chemistry. This approach offers significant advantages in terms of safety, efficiency, and scalability.

Improved Safety and Efficiency: Traditional batch synthesis of hydrazine derivatives can be hazardous due to the potential for runaway reactions and the handling of unstable intermediates. Continuous flow reactors, with their small reaction volumes and excellent heat and mass transfer, mitigate these risks and allow for reactions to be performed under more aggressive conditions, often leading to higher yields and shorter reaction times.

The table below illustrates the potential improvements offered by continuous flow synthesis compared to traditional batch processes for similar chemical transformations.

ParameterBatch ProcessContinuous Flow Process
Reaction Time Hours to DaysMinutes to Hours
Safety Higher risk of thermal runawayInherently safer due to small volumes
Productivity LowerHigher
Scalability DifficultStraightforward

Advanced Materials Science Applications

The unique chemical structure of this compound suggests its potential as a building block for advanced materials with novel properties.

Conductive Polymers: While the direct use of this compound in conductive polymers is not yet established, the synthesis of conductive polymers often involves the polymerization of aromatic amines and related compounds researchgate.netresearchgate.netnih.govrsc.org. Future research could explore the incorporation of the phenoxyphenyl hydrazine moiety into polymer backbones to tune their electronic and physical properties for applications in sensors, flexible electronics, and energy storage.

Functional Coatings: The reactivity of the hydrazine group allows for its use in the development of functional coatings. It can be used to crosslink polymers or to introduce specific functionalities onto surfaces, potentially leading to materials with enhanced adhesion, corrosion resistance, or biocompatibility.

Organic Light-Emitting Diodes (OLEDs): The field of OLEDs relies on a diverse range of organic molecules to achieve efficient light emission researchgate.netjmaterenvironsci.comrsc.orgyoutube.comyoutube.com. The phenoxyphenyl group is a known component in some organic electronic materials. Derivatives of this compound could be synthesized and evaluated as charge-transporting or emissive materials in OLED devices, contributing to the development of next-generation displays and lighting.

Integration into Functional Polymers and Composites

The unique structure of this compound, featuring a reactive hydrazine group and a bulky phenoxy-phenyl moiety, makes it a candidate for incorporation into functional polymers and composites. The hydrazine functional group is known to participate in various polymerization reactions, including condensation with carbonyl compounds to form hydrazones. This reactivity could be exploited to synthesize novel polymers with tailored properties.

The inclusion of the phenoxy-phenyl group into a polymer backbone is anticipated to impart specific characteristics. For instance, polymers containing bulky aromatic side groups, such as phenoxy-phenyl, often exhibit amorphous structures with high glass transition temperatures. This can translate to materials with enhanced thermal stability and rigidity. Research into poly(aryloxyphosphazenes) with phenylphenoxy side groups has demonstrated that such bulky substituents can lead to the development of amorphous polymers with high thermal stability.

Furthermore, the phenoxy group can influence the solubility and processing characteristics of polymers. Polyhydroxy ether polymers, known as phenoxy resins, which share a similar structural component, are noted for their rigidity, thermal and chemical stability, and adhesion strength. These properties are attributed to the aromatic and ether linkages within their structure. The integration of the (2-phenoxy-phenyl) moiety could therefore be a strategy to enhance the performance of existing polymer systems or to create entirely new materials for specialized applications.

Future research in this area will likely focus on:

Synthesizing novel polymers by reacting this compound with various monomers.

Characterizing the thermal, mechanical, and chemical properties of these new polymers.

Investigating the potential of these materials as components in high-performance composites, adhesives, or coatings.

Table 1: Potential Properties Imparted by (2-Phenoxy-phenyl) Moiety in Polymers

PropertyPotential Influence of (2-Phenoxy-phenyl) Moiety
Thermal Stability The aromatic rings can enhance thermal resistance.
Glass Transition Temperature (Tg) The bulky side group may lead to higher Tg values.
Solubility The phenoxy group can affect solubility in organic solvents.
Adhesion The overall structure may promote adhesion to various substrates.
Mechanical Strength The rigid aromatic structure could contribute to increased stiffness.

Optoelectronic or Sensing Applications

The aromatic nature of the phenoxy-phenyl group in this compound suggests potential for applications in optoelectronics and chemical sensing. Aromatic compounds are often electronically active and can exhibit interesting photophysical properties. The electronic properties of molecules containing phenyl groups can be tuned by the addition of different functional groups, which can alter the HOMO-LUMO gap and, consequently, the optical and electronic characteristics.

In the realm of optoelectronics, compounds with tailored electronic structures are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other devices. The specific electronic properties of this compound and its derivatives would need to be thoroughly investigated to assess their suitability for such applications. Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide initial insights into its electronic structure and potential for charge transport.

For sensing applications, the hydrazine moiety is a known reactive site that can interact with specific analytes. This interaction can lead to a detectable signal, such as a change in color (colorimetric sensing) or a change in electrical properties (electrochemical sensing). Phenolic compounds, in general, are a class of molecules for which various sensing technologies have been developed. The phenoxy-phenyl structure within this hydrazine compound could potentially be functionalized to create selective sensors for various environmental or biological targets. Research on electrochemical sensors has highlighted the utility of diverse materials for the detection of phenolic compounds.

Future research avenues in this domain may include:

Investigating the photophysical and electrochemical properties of this compound and its derivatives.

Exploring the potential of this compound as a building block for organic semiconductors.

Developing novel chemical sensors based on the specific reactivity of the hydrazine group or the electronic properties of the phenoxy-phenyl system.

Interdisciplinary Research with Biology and Medicine

The intersection of chemistry with biology and medicine presents a significant area of future research for this compound and its derivatives. The 2-phenoxyphenyl ring system and its analogues have garnered interest in medicinal chemistry due to their demonstrated range of biological effects. nih.gov

Research has shown that compounds containing the 2-phenoxyphenyl scaffold exhibit various biological activities, including anticonvulsant, antimycobacterial, analgesic, and anti-inflammatory properties. nih.gov A study focused on the synthesis and analgesic activity of novel hydrazide and hydrazine derivatives specifically highlighted the potential of molecules incorporating the 2-phenoxyphenyl structure. nih.gov In that research, new hybrid compounds containing both a hydrazone and a 2-phenoxyphenyl structure were synthesized with the aim of creating potent analgesic agents. nih.gov

The evaluation of these synthesized compounds for their analgesic activities using the abdominal constriction test (writhing test) revealed that most of the derivatives induced a significant reduction in the writhing response compared to a control group. nih.gov This suggests that the (2-phenoxy-phenyl) moiety could be a valuable pharmacophore in the design of new therapeutic agents.

Future interdisciplinary research will likely involve:

Synthesizing a library of derivatives of this compound to explore their structure-activity relationships.

Conducting comprehensive biological evaluations of these compounds for a range of potential therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.

Investigating the mechanisms of action through which these compounds exert their biological effects at the molecular and cellular levels.

Table 2: Investigated Biological Activities of the 2-Phenoxyphenyl Scaffold

Biological ActivityResearch FindingsReference
Analgesic Derivatives showed significant reduction in writhing response in mice. nih.gov
Anti-inflammatory The scaffold is associated with anti-inflammatory effects. nih.gov
Anticonvulsant Analogues have demonstrated anticonvulsant properties. nih.gov
Antimycobacterial The 2-phenoxyphenyl ring system has shown antimycobacterial activity. nih.gov

Q & A

Basic: What are the standard protocols for synthesizing (2-Phenoxy-phenyl)-hydrazine hydrochloride?

The synthesis typically involves refluxing a substituted phenylhydrazine derivative with a ketone or aldehyde in an alcoholic solvent under acidic conditions. For example, analogous methods for phenylhydrazine hydrochloride derivatives (e.g., 4-cyanophenyl hydrazine hydrochloride) involve reacting benzylideneacetone with phenylhydrazine hydrochloride in ethanol under reflux for 6–8 hours, followed by precipitation and crystallization . Adjustments may include using 2-phenoxyphenyl precursors and optimizing stoichiometry. Acidic workup (e.g., HCl) ensures protonation and salt formation .

Basic: What analytical techniques are used to characterize purity and structural integrity?

  • Titration : Argentometric titration (silver nitrate) is used for chloride content determination, achieving ≥99.0% purity .
  • Spectroscopy : 1^1H NMR (e.g., DMSO-d6_6 solvent) confirms hydrazine proton signals (δ 10.59–9.15 ppm) and aromatic substituents . IR identifies functional groups (e.g., -NH2_2 at ~3213 cm1^{-1}) .
  • Chromatography : HPLC with UV detection validates purity, especially for pharmacopeial compliance .
  • Thermal Analysis : Melting point determination (e.g., 225°C for 2,6-dichlorophenylhydrazine HCl) and sulfate ash tests assess thermal stability .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of phenoxy-substituted precursors, reducing side reactions .
  • Reflux Time : Extended reflux (8–12 hours) ensures complete cyclization, as seen in pyrazoline synthesis, but must balance against decomposition risks .
  • Acid Catalysis : Controlled HCl concentration prevents over-protonation, which can lead to hydrazine degradation .
  • Byproduct Analysis : LC-MS or TLC monitors intermediate formation, enabling real-time adjustments .

Advanced: What reaction mechanisms govern the formation of heterocyclic compounds (e.g., pyrazoles) from this hydrazine derivative?

The compound acts as a nucleophile, attacking carbonyl groups in ketones/aldehydes to form hydrazones. Under acidic reflux, these intermediates undergo cyclization via Fischer indole synthesis or [3+2] cycloaddition to yield pyrazoles or indoles. For example, 2,6-dichlorophenylhydrazine HCl reacts with ethyl esters to form pyrazole-3-carboxylic acid derivatives via keto-hydrazone tautomerization . Computational studies (DFT) can model transition states to predict regioselectivity .

Advanced: How does the stability of this compound vary under different storage conditions?

  • Temperature : Decomposition occurs above 225°C; storage at 2–8°C in desiccators is recommended .
  • Light Sensitivity : Amber glass containers prevent photodegradation of the hydrazine moiety .
  • pH Stability : Aqueous solutions (pH 2.6–2.9) maintain integrity, while alkaline conditions accelerate hydrolysis .
  • Long-Term Studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products .

Advanced: How can researchers resolve contradictions in reported synthetic yields for substituted phenylhydrazine hydrochlorides?

Discrepancies often arise from substituent electronic effects. Electron-withdrawing groups (e.g., -Cl) reduce nucleophilicity, requiring longer reaction times or higher temperatures. For example, 2,4,6-trichlorophenylhydrazine HCl yields 75–82% under reflux, while unsubstituted analogs achieve >90% . Kinetic studies (e.g., Arrhenius plots) and Hammett correlations can quantify substituent impacts .

Advanced: What methodologies are used to design bioactivity assays for hydrazine-derived compounds?

  • Enzyme Inhibition : Pyrazoline derivatives are screened against aminopeptidase N (APN) or VEGFR2 using fluorogenic substrates (e.g., leucine-AMC) to measure IC50_{50} values .
  • Cellular Uptake : Radiolabeled (e.g., 14^{14}C) hydrazine derivatives assess permeability in Caco-2 monolayers .
  • Toxicity Profiling : Ames tests and mitochondrial toxicity assays (MTT) evaluate genotoxicity and cell viability .

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(2-Phenoxy-phenyl)-hydrazine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.